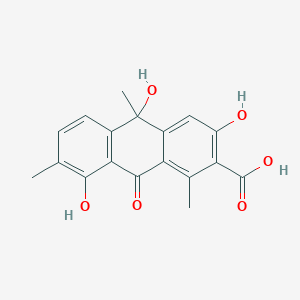

hemi-Oxanthromicin A

Description

Properties

IUPAC Name |

3,8,10-trihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-7-4-5-9-14(15(7)20)16(21)12-8(2)13(17(22)23)11(19)6-10(12)18(9,3)24/h4-6,19-20,24H,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVBFQKQGYNSAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(C3=CC(=C(C(=C3C2=O)C)C(=O)O)O)(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Discovery and isolation of hemi-Oxanthromicin A

An In-depth Technical Guide on the Discovery and Isolation of hemi-Oxanthromicin A

Abstract

The increasing prevalence of antibiotic-resistant pathogens necessitates the urgent discovery of novel antimicrobial agents. The genus Streptomyces has historically been a prolific source of clinically significant antibiotics. This whitepaper details the discovery and isolation of a novel bioactive secondary metabolite, this compound, from a previously uncharacterized strain, Streptomyces sp. MK-193. The discovery process involved a multi-pronged screening approach, leading to the identification of a strain exhibiting potent antimicrobial activity. Subsequent fermentation, extraction, and multi-step chromatographic purification yielded the pure compound. The chemical structure of this compound was elucidated through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. This document provides a comprehensive overview of the methodologies employed, from initial screening to final structure determination, offering a detailed guide for researchers in the field of natural product discovery and drug development.

Introduction

The relentless rise of antimicrobial resistance poses a grave threat to global public health. The discovery of novel antibiotics with unique mechanisms of action is paramount to combating this challenge. Streptomyces, a genus of Gram-positive, filamentous bacteria, are renowned for their ability to produce a vast array of structurally diverse and biologically active secondary metabolites.[1][2][3] Historically, these microorganisms have yielded a significant portion of the antibiotics currently in clinical use, including streptomycin, erythromycin, and tetracycline.[1] This guide provides a detailed account of the discovery and isolation of this compound, a novel antibiotic isolated from Streptomyces sp. MK-193.

Discovery of Producing Organism: Streptomyces sp. MK-193

The initial phase of the discovery process focused on the isolation and screening of novel actinomycete strains from unique environmental niches. Soil samples were collected from a previously unexplored, biodiverse region.

Isolation of Streptomyces sp. MK-193

A soil sample was subjected to a series of pre-treatment and selective isolation techniques to favor the growth of actinomycetes.

Experimental Protocol: Isolation of Streptomyces sp. MK-193

-

Sample Preparation: 1 gram of air-dried soil was suspended in 10 mL of sterile saline solution (0.85% NaCl).

-

Heat Shock Treatment: The soil suspension was incubated at 50°C for 10 minutes to reduce the population of non-spore-forming bacteria.

-

Serial Dilution: The treated suspension was serially diluted from 10⁻¹ to 10⁻⁶ in sterile saline.

-

Plating: 100 µL of each dilution was plated onto Starch Casein Agar (B569324) (SCA) supplemented with nalidixic acid (25 µg/mL) and cycloheximide (B1669411) (50 µg/mL) to inhibit the growth of Gram-negative bacteria and fungi, respectively.

-

Incubation: Plates were incubated at 28°C for 7-14 days.

-

Strain Selection: Colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, and with aerial mycelia) were selected and sub-cultured to obtain pure isolates. The strain designated MK-193 was chosen for further investigation based on its unique colony morphology.

Antimicrobial Screening

The isolated Streptomyces sp. MK-193 was screened for its ability to produce antimicrobial compounds using the agar plug diffusion method against a panel of clinically relevant pathogenic bacteria.

Experimental Protocol: Agar Plug Diffusion Assay

-

Lawn Culture Preparation: Mueller-Hinton Agar (MHA) plates were uniformly inoculated with a suspension of the test organisms (e.g., Staphylococcus aureus, Escherichia coli) to create a bacterial lawn.

-

Agar Plug Preparation: Streptomyces sp. MK-193 was grown on ISP2 agar for 7 days. A sterile cork borer (6 mm diameter) was used to obtain an agar plug from the edge of the colony.

-

Assay: The agar plug was placed on the surface of the MHA plates seeded with the test organisms.

-

Incubation: Plates were incubated at 37°C for 24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the agar plug, indicating the inhibition of bacterial growth, was measured in millimeters.

Streptomyces sp. MK-193 exhibited significant inhibitory activity against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), prompting its selection for further study.

Fermentation and Isolation of this compound

Fermentation

Large-scale production of the bioactive metabolite was achieved through submerged fermentation in a nutrient-rich medium.

Experimental Protocol: Fermentation

-

Seed Culture: A loopful of Streptomyces sp. MK-193 spores was inoculated into a 250 mL flask containing 50 mL of ISP2 broth and incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

Production Culture: The seed culture (10 mL) was used to inoculate a 2 L flask containing 1 L of production medium (Starch Casein Broth).

-

Incubation: The production culture was incubated at 28°C for 7 days with continuous agitation at 200 rpm.

Extraction and Purification

The bioactive compound, this compound, was isolated from the fermentation broth through a multi-step extraction and chromatographic process.

Experimental Protocol: Extraction and Purification

-

Harvesting: The fermentation broth was centrifuged at 8,000 rpm for 20 minutes to separate the mycelial cake from the supernatant.

-

Extraction: The supernatant was extracted three times with an equal volume of ethyl acetate. The mycelial cake was extracted with methanol. The organic extracts were combined and concentrated under reduced pressure to yield a crude extract.

-

Silica (B1680970) Gel Chromatography: The crude extract was subjected to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) and methanol. Fractions were collected and tested for antimicrobial activity.

-

Preparative HPLC: Active fractions were pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a water/acetonitrile gradient to yield pure this compound.

Table 1: Purification Summary of this compound

| Purification Step | Total Weight (mg) | Bioactivity (MIC against MRSA, µg/mL) | Yield (%) |

| Crude Extract | 5,200 | 128 | 100 |

| Silica Gel Fraction | 850 | 32 | 16.3 |

| Preparative HPLC | 75 | 2 | 1.4 |

Structure Elucidation of this compound

The chemical structure of the purified compound was determined using a combination of spectroscopic techniques.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) was used to determine the molecular formula of this compound.

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |

| ESI+ | 415.1234 [M+H]⁺ | C₂₁H₁₈O₈ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were conducted to elucidate the detailed chemical structure of this compound.

Table 3: ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 182.5 | - |

| 2 | 110.2 | 6.85 (s) |

| 3 | 165.1 | - |

| 4 | 98.9 | 6.50 (s) |

| 4a | 108.7 | - |

| ... | ... | ... |

| 1' | 101.3 | 5.20 (d, 7.5) |

(Note: The above table is a representative example of NMR data.)

Visualizations

Workflow for Discovery and Isolation

The following diagram illustrates the overall workflow from soil sample to pure compound.

Detailed Isolation Protocol

This diagram provides a more detailed visualization of the isolation and purification steps.

Conclusion

The discovery and isolation of this compound from Streptomyces sp. MK-193 underscores the continued importance of microbial natural products in the search for novel antibiotics. The methodologies outlined in this guide provide a robust framework for the successful identification and purification of new bioactive compounds. Further studies are warranted to fully characterize the biological activity, mechanism of action, and therapeutic potential of this compound.

References

Unveiling hemi-Oxanthromicin A: A Technical Guide to its Microbial Origin and Chemistry

For Immediate Release

This technical guide provides an in-depth overview of hemi-Oxanthromicin A, a polyketide metabolite, for researchers, scientists, and drug development professionals. The document details the producing organism, experimental protocols for its isolation and characterization, and available spectroscopic data.

Producing Organism

This compound is produced by a soil-derived bacterium, Streptomyces sp. strain MST-134270 . This strain was isolated from a soil sample collected near Pamplona, Spain[1]. Streptomyces is a well-known genus of Gram-positive bacteria, famous for its ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.

Experimental Protocols

The following sections outline the key experimental procedures for the cultivation of Streptomyces sp. MST-134270 and the isolation of this compound, based on available literature.

Cultivation of Streptomyces sp. MST-134270

A detailed protocol for the cultivation of Streptomyces sp. MST-134270 is provided below.

Table 1: Cultivation Parameters for Streptomyces sp. MST-134270

| Parameter | Value/Description |

| Organism | Streptomyces sp. MST-134270 |

| Incubation Time | 10 days |

| Temperature | 28 °C |

Further details on the specific fermentation medium composition are not fully available in the referenced literature. General protocols for the cultivation of Streptomyces species often involve the use of nutrient-rich media to support growth and secondary metabolite production.

Isolation of this compound

The isolation of this compound from the culture broth of Streptomyces sp. MST-134270 involves a multi-step purification process.

Experimental Workflow for Isolation:

Caption: Isolation workflow for this compound.

The process begins with the fermentation broth of the cultured Streptomyces sp. MST-134270. The crude extract is first subjected to Solid-Phase Extraction (SPE) for initial fractionation. The resulting fractions are then further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Quantitative Data

Currently, detailed quantitative data such as fermentation titers and percentage yields for this compound are not extensively reported in the available scientific literature.

Spectroscopic Data

The structural elucidation of this compound was achieved through mass spectrometry.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z |

| High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) | Negative | [M-H]⁻ |

Detailed 1H and 13C Nuclear Magnetic Resonance (NMR) data for this compound are not explicitly provided in the primary literature.

Biosynthetic Pathway

The biosynthetic pathway for this compound has not yet been fully elucidated. As a polyketide, its biosynthesis is presumed to follow the general mechanism of polyketide synthases (PKSs), which involves the sequential condensation of small carboxylic acid units. The specific enzymes and genetic clusters responsible for the biosynthesis of the oxanthromicin (B1220588) class of compounds remain a subject for further research.

Proposed General Biosynthetic Relationship:

Caption: Putative biosynthetic scheme for this compound.

This guide consolidates the current knowledge on this compound. Further research is required to fully characterize its biosynthetic pathway, optimize its production, and explore its full therapeutic potential.

References

The Enigmatic Pathway of Hemi-Oxanthromicin A: A Technical Guide to a Representative Polyketide Biosynthesis

A Note to the Reader: As of late 2025, the biosynthetic pathway of "hemi-Oxanthromicin A" remains uncharacterized in publicly accessible scientific literature. It is presumed to be a novel or yet-to-be-described natural product. This guide, therefore, presents a comprehensive overview of a representative and well-elucidated biosynthetic pathway for a related class of compounds: the aromatic polyketides, exemplified by the biosynthesis of oxytetracycline (B609801). This technical document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the enzymatic machinery, genetic organization, and experimental methodologies used to study such pathways. The principles and techniques detailed herein are directly applicable to the future investigation of novel polyketides like this compound.

Introduction to Polyketide Biosynthesis

Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities, including antibiotic, antifungal, and anticancer properties.[1][2] They are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs).[3] PKSs are broadly classified into three types. This guide focuses on Type II PKSs, which are responsible for the biosynthesis of aromatic polyketides and are characterized by their use of a dissociated multienzyme complex where individual enzymes are used iteratively.[1][4]

The biosynthesis of aromatic polyketides, such as oxytetracycline, involves the sequential condensation of small carboxylic acid units, typically derived from malonyl-CoA. The process is initiated with a starter unit, followed by a series of elongation steps. The resulting poly-β-ketone backbone undergoes a series of cyclization, aromatization, and tailoring reactions to generate the final complex structure.

The Oxytetracycline Biosynthetic Pathway: A Model System

The biosynthesis of oxytetracycline (OTC) in Streptomyces rimosus serves as an excellent model for understanding the intricacies of aromatic polyketide synthesis. The pathway is catalyzed by a set of enzymes encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC).

Key Enzymatic Steps

The biosynthesis of oxytetracycline can be broadly divided into three main stages:

-

Chain Initiation and Elongation: The process begins with the formation of the starter unit, malonamyl-CoA, which is a departure from the more common acetate (B1210297) starter. This is followed by the iterative addition of eight malonyl-CoA extender units, catalyzed by the minimal PKS complex.

-

Cyclization and Aromatization: The nascent polyketide chain undergoes a series of intramolecular aldol (B89426) condensations to form the characteristic four-ring system of tetracyclines. This process is guided by specific cyclase and aromatase enzymes.

-

Tailoring Modifications: The polycyclic intermediate is further modified by a series of tailoring enzymes, including oxygenases, methyltransferases, and aminotransferases, to yield the final bioactive oxytetracycline molecule.

The Oxytetracycline Biosynthetic Gene Cluster

The genes encoding the enzymes for oxytetracycline biosynthesis are clustered together on the chromosome of Streptomyces rimosus. This co-localization facilitates the coordinated regulation of the entire pathway. The key genes and their corresponding enzymes are summarized in Table 1.

| Gene | Enzyme/Protein | Function |

| oxyA | Ketosynthase α (KSα) | Part of the minimal PKS; catalyzes chain elongation. |

| oxyB | Chain Length Factor (CLF) | Part of the minimal PKS; determines the polyketide chain length. |

| oxyC | Acyl Carrier Protein (ACP) | Part of the minimal PKS; carries the growing polyketide chain. |

| oxyD | Amidotransferase | Synthesizes the malonamyl-CoA starter unit. |

| oxyJ | Ketoreductase | Reduces a specific keto group on the polyketide backbone. |

| oxyK | Aromatase/Cyclase | Catalyzes the cyclization and aromatization of the first ring. |

| oxyF | Methyltransferase | Adds a methyl group at a specific position. |

| oxyS | Monooxygenase | Catalyzes a key hydroxylation step. |

| otrA | Tetracycline Resistance Protein | Provides self-resistance to the producing organism. |

Table 1: Key Genes in the Oxytetracycline Biosynthetic Gene Cluster. This table summarizes the primary genes and their functions in the biosynthesis of oxytetracycline.

Experimental Protocols for Studying Polyketide Biosynthesis

The elucidation of a biosynthetic pathway like that of oxytetracycline relies on a combination of genetic, biochemical, and analytical techniques.

Gene Cluster Identification and Annotation

The first step in characterizing a biosynthetic pathway is often the identification of the corresponding gene cluster. This is typically achieved through genome mining of the producing organism.

Protocol: Genome Mining for Biosynthetic Gene Clusters

-

DNA Extraction and Sequencing: High-quality genomic DNA is extracted from the producing microorganism (e.g., a Streptomyces species). The genome is then sequenced using next-generation sequencing technologies.

-

Bioinformatic Analysis: The sequenced genome is analyzed using specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). This software identifies putative BGCs based on the presence of signature genes, such as those encoding PKSs, non-ribosomal peptide synthetases (NRPSs), and tailoring enzymes.

-

Gene Annotation: The genes within the identified BGC are annotated based on homology to known enzymes in public databases (e.g., NCBI's GenBank). This provides initial hypotheses about the function of each gene in the pathway.

Gene Inactivation and Heterologous Expression

To confirm the involvement of a specific gene or gene cluster in the biosynthesis of a compound, gene inactivation and heterologous expression experiments are performed.

Protocol: Gene Inactivation via Homologous Recombination

-

Construct Design: A disruption cassette, typically containing an antibiotic resistance gene flanked by regions of homology to the target gene, is constructed.

-

Transformation and Recombination: The disruption cassette is introduced into the producing organism. Through homologous recombination, the target gene is replaced by the disruption cassette.

-

Phenotypic Analysis: The mutant strain is cultivated, and the production of the target compound is analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A loss of production in the mutant strain confirms the gene's role in the pathway.

Protocol: Heterologous Expression

-

Cloning of the Gene Cluster: The entire BGC is cloned into an expression vector.

-

Transformation of a Heterologous Host: The expression vector is introduced into a suitable heterologous host, often a well-characterized Streptomyces strain that does not produce interfering compounds.

-

Production Analysis: The heterologous host is fermented, and the culture broth is analyzed for the production of the target compound. Successful production confirms that the cloned gene cluster is sufficient for the biosynthesis of the molecule.

In Vitro Enzyme Assays

To determine the specific function of individual enzymes in the pathway, in vitro assays are conducted using purified enzymes and substrates.

Protocol: Characterization of a Ketosynthase

-

Enzyme Expression and Purification: The gene encoding the ketosynthase is cloned into an expression vector and overexpressed in a suitable host like E. coli. The enzyme is then purified to homogeneity using chromatographic techniques.

-

Enzyme Assay: The purified ketosynthase is incubated with its substrates (e.g., the ACP-bound starter unit and malonyl-CoA) in a suitable buffer.

-

Product Analysis: The reaction products are analyzed by methods such as HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the enzymatic activity and determine the structure of the product.

Visualizing the Biosynthetic Logic

Diagrams are essential tools for visualizing the complex series of events in a biosynthetic pathway and the organization of the corresponding gene cluster.

Figure 1: Simplified Biosynthetic Pathway of Oxytetracycline. This diagram illustrates the major stages of oxytetracycline biosynthesis, from the assembly of the polyketide backbone to the final tailoring reactions.

Figure 2: General Experimental Workflow for Biosynthetic Pathway Elucidation. This flowchart outlines the key experimental steps involved in the characterization of a natural product biosynthetic pathway.

Quantitative Data in Polyketide Biosynthesis

While qualitative descriptions of pathways are essential, quantitative data provides deeper insights into the efficiency and regulation of biosynthesis.

| Parameter | Typical Range/Value | Method of Determination | Reference |

| Enzyme Kinetics | |||

| Km (for malonyl-CoA) | 10 - 100 µM | In vitro enzyme assays with varying substrate concentrations | |

| kcat (for KS) | 0.1 - 10 s-1 | In vitro enzyme assays with purified enzyme | |

| Production Titers | |||

| Wild-type Strain | 1 - 10 g/L | HPLC analysis of fermentation broth | |

| Engineered Strain | > 20 g/L | HPLC analysis of fermentation broth |

Table 2: Representative Quantitative Data for Aromatic Polyketide Biosynthesis. This table provides typical values for key kinetic parameters and production titers, highlighting the importance of quantitative analysis in understanding and engineering these pathways.

Conclusion and Future Directions

The study of polyketide biosynthesis is a dynamic field with significant implications for drug discovery and development. While the biosynthetic pathway of this compound is yet to be elucidated, the principles and methodologies detailed in this guide provide a robust framework for its future investigation. By combining genomics, molecular biology, and biochemistry, researchers can unravel the enzymatic intricacies of novel pathways and harness them for the production of new and improved therapeutic agents. The continued exploration of microbial secondary metabolism promises to unveil a wealth of chemical diversity with the potential to address pressing medical needs.

References

Physical and chemical properties of hemi-Oxanthromicin A

An In-depth Technical Guide to the Physical and Chemical Properties of hemi-Oxanthromicin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a polyketide natural product. The information is compiled from publicly available data and is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a polyketide that has been isolated from Streptomyces species. Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities. Understanding the physical and chemical properties of novel polyketides like this compound is a critical first step in evaluating their potential for further development as therapeutic agents or research tools.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₆O₆ | [1][2] |

| Molecular Weight | 328.3 g/mol | [1][2] |

| CAS Number | 91161-78-3 | [1] |

| Appearance | Solid | |

| Purity | >95% or >99% by HPLC | |

| Solubility | Soluble in DMSO and methanol (B129727) | |

| Storage Temperature | -20°C | |

| Melting Point | Data not publicly available. |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to aromatic protons, methyl groups, and hydroxyl protons. The chemical shifts and coupling patterns of these signals would be crucial for confirming the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule, including carbonyl, aromatic, and aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Key expected peaks would include:

-

O-H stretching from the hydroxyl groups.

-

C=O stretching from the ketone and carboxylic acid groups.

-

C=C stretching from the aromatic rings.

-

C-O stretching from the ether and hydroxyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, determined in a suitable solvent like methanol or ethanol, would reveal the electronic transitions within the molecule, characteristic of its chromophores. The extended conjugation in the aromatic system is expected to result in significant absorption in the UV region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound. The mass spectrum would show the molecular ion peak [M+H]⁺ or [M-H]⁻, and fragmentation patterns could provide further structural information.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not publicly available. However, based on general methods for isolating natural products from Streptomyces, a representative workflow is described below.

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation and purification of a secondary metabolite like this compound from a Streptomyces fermentation culture.

Caption: A generalized workflow for the isolation and characterization of this compound.

Methodology:

-

Fermentation: Streptomyces sp. is cultured in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: The culture broth is separated from the mycelia by centrifugation. Both the supernatant and the mycelial cake are then extracted with an organic solvent (e.g., ethyl acetate, methanol) to obtain a crude extract.

-

Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the target compound. This typically involves:

-

Column Chromatography: Initial separation on a stationary phase like silica gel or Sephadex using a gradient of solvents.

-

High-Performance Liquid Chromatography (HPLC): Further purification using preparative HPLC to obtain the pure compound.

-

-

Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic methods as described in Section 3.

Biological Activity and Signaling Pathways

This compound has been reported to be largely inactive in a range of biological assays. It did not show significant activity in antibacterial, antiviral, antimycobacterial, and phytopathogenic screens. Furthermore, it has been observed to have minimal cytotoxicity.

Consistent with its lack of significant biological activity in the assays performed, there is currently no information available in the public domain regarding any specific signaling pathways modulated by this compound.

The following diagram illustrates the current understanding of the biological activity of this compound.

Caption: Summary of the reported biological activities of this compound.

Conclusion

This compound is a structurally interesting polyketide natural product isolated from Streptomyces sp. While its fundamental physical and chemical properties have been characterized, detailed spectroscopic data is not widely available. Current evidence suggests a lack of significant biological activity in a range of standard assays. Further research, potentially including the total synthesis of this compound and its analogs, may be necessary to fully explore its chemical space and potential for biological activity. This guide provides a foundational understanding for researchers interested in this and similar natural products.

References

Hemi-Oxanthromicin A: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of hemi-Oxanthromicin A, a polyketide natural product. The information is curated for researchers, scientists, and drug development professionals interested in novel bioactive compounds. This document outlines its chemical properties, biological activity, and the experimental protocols for its study.

Core Compound Identification

This compound is a polyketide that has been isolated from Streptomyces species. Its fundamental chemical identifiers are summarized below.

| Identifier | Value |

| CAS Number | 91161-78-3 |

| Molecular Formula | C18H16O6 |

Biological Activity and Mechanism of Action

This compound is part of a class of rare Streptomyces polyketides that have been identified as modulators of K-Ras localization.[1][2][3] Oncogenic K-Ras is a critical driver in many cancers, and its localization to the plasma membrane is essential for its activity.[3] While specific quantitative data for this compound's activity in K-Ras mislocalization assays is not detailed in the primary literature, related synthetic analogs have demonstrated potent activity.

Quantitative Data for Related Analogs:

| Compound | Activity | IC50 | Cell Line |

| Oxanthroquinone ethyl ester | Mislocalization of oncogenic mutant K-Ras | 4.6 µM | MDCK |

| 3-O-methyl-oxanthroquinone ethyl ester | Mislocalization of oncogenic mutant K-Ras | 1.2 µM | MDCK |

| (±)-spiro-oxanthromicin A | Potentiation of staurosporine's K-Ras inhibitory activity | - | MDCK |

Data sourced from Salim, A.A., et al. (2014).[1]

The proposed mechanism of action for this class of compounds involves the disruption of K-Ras trafficking to or anchoring at the plasma membrane, thereby inhibiting its downstream signaling pathways that are crucial for cancer cell proliferation and survival.

Experimental Protocols

The isolation and characterization of this compound and its related compounds involve a series of detailed experimental procedures.

Isolation of (±)-hemi-oxanthromicins A/B

Chemical investigation of a soil-derived Streptomyces sp. led to the isolation of these novel polyketides. The general workflow for isolation from a microbial source is as follows:

Caption: General workflow for the isolation of hemi-Oxanthromicins.

Structure Elucidation

The molecular structures of the isolated compounds were determined through comprehensive spectroscopic analysis. This typically includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments to determine the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry to determine the elemental composition and confirm the molecular weight.

Signaling Pathway and Logical Relationships

The primary biological activity of this class of polyketides is the modulation of K-Ras localization. The following diagram illustrates the logical relationship of this mechanism of action.

Caption: Inhibition of K-Ras signaling by this compound analogs.

References

- 1. Rare Streptomyces sp. polyketides as modulators of K-Ras localisation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Rare Streptomyces sp. polyketides as modulators of K-Ras localisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rare Streptomyces sp. polyketides as modulators of K-Ras localisation - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources of hemi-Oxanthromicin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

hemi-Oxanthromicin A is a polyketide metabolite belonging to the anthrone (B1665570) class of natural products. It was first identified as the monomeric precursor to the dimeric compound (±)-oxanthromicin. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing the producing organisms, methods for its isolation and purification, and its structural characterization.

Natural Producing Organisms

The primary natural source of this compound identified to date is a strain of soil-derived actinomycete, Streptomyces sp. MST-134270 . This bacterium was isolated from a soil sample collected in the environs of Pamplona, Spain[1]. While this compound itself has been specifically isolated from this Streptomyces strain, related anthrone derivatives have also been found in other terrestrial actinomycetes, such as Actinomadura sp. BCC47066 , suggesting that this class of compounds may be more widely distributed among these filamentous bacteria[2][3].

Quantitative Data

The production of this compound is often accompanied by the isolation of related dimeric compounds. The yields of these metabolites can vary based on fermentation conditions.

| Compound | Producing Organism | Yield | Reference |

| This compound | Streptomyces sp. MST-134270 | Not explicitly quantified | Salim et al., 2014 |

| (±)-Oxanthromicin | Streptomyces sp. MST-134270 | Not explicitly quantified | Salim et al., 2014 |

| (±)-spiro-Oxanthromicin | Streptomyces sp. MST-134270 | Not explicitly quantified | Salim et al., 2014 |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the isolation and characterization of polyketides from Streptomyces.

Fermentation of Streptomyces sp. MST-134270

-

Organism: Streptomyces sp. MST-134270

-

Culture Medium: A suitable production medium for actinomycetes, such as ISP2 (Yeast Extract-Malt Extract Agar) or a custom fermentation medium designed to enhance secondary metabolite production.

-

Incubation Conditions: The culture is typically grown under aerobic conditions in shake flasks or a fermenter at a controlled temperature (e.g., 28-30°C) for a period of 7-14 days.

Extraction and Purification of this compound

-

Harvesting: The fermentation broth is harvested and separated into mycelial biomass and supernatant by centrifugation or filtration.

-

Solvent Extraction: The supernatant and the mycelial cake are extracted with an organic solvent such as ethyl acetate. The organic phases are then combined.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps to purify this compound. This typically involves:

-

Initial Fractionation: Using techniques like vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) with a stepwise gradient of solvents (e.g., hexane, dichloromethane, ethyl acetate, methanol).

-

Fine Purification: High-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water) is used to isolate the pure compound.

-

Structure Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity and stereochemistry of the molecule.

Signaling Pathways and Biosynthesis

While the specific biosynthetic gene cluster for this compound has not been fully characterized, as a polyketide, its biosynthesis is known to proceed via a Type II polyketide synthase (PKS) pathway.

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow

The overall process from isolation of the producing organism to the characterization of this compound is summarized in the following workflow.

Caption: Experimental workflow for the isolation of this compound.

Logical Relationships

The relationship between this compound and its dimeric derivatives is a key aspect of its chemistry.

Caption: Relationship of this compound to its dimers.

References

Methodological & Application

Application Notes and Protocols: Extraction of hemi-Oxanthromicin A from Microbial Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

hemi-Oxanthromicin A is a polyketide-derived natural product with potential biological activity. This document provides a detailed protocol for the extraction and purification of this compound from microbial fermentation cultures. The methodology is based on established procedures for the isolation of related Oxanthromicin compounds from Actinomadura and Streptomyces species, which are known producers of a diverse array of secondary metabolites.[1][2][3][4][5] The protocol is designed to be a comprehensive guide for researchers in natural product chemistry, microbiology, and drug discovery.

Data Presentation

Table 1: Fermentation Parameters for Production of Oxanthromicin-related Compounds

| Parameter | Recommended Value/Range | Source |

| Producing Microorganism | Actinomadura sp. or Streptomyces sp. | |

| Culture Medium | ISP2 Broth or other suitable complex media | General Knowledge |

| Incubation Temperature | 28-30 °C | General Knowledge |

| Incubation Time | 7-14 days | General Knowledge |

| Agitation | 150-200 rpm | General Knowledge |

| pH | 6.8-7.2 | General Knowledge |

Table 2: Solvent Systems for Chromatographic Purification

| Chromatographic Step | Stationary Phase | Mobile Phase | Source |

| Initial Fractionation | Silica (B1680970) Gel | Gradient of Chloroform (B151607)/Methanol | General Knowledge |

| Fine Purification | Reversed-Phase C18 | Gradient of Acetonitrile (B52724)/Water | General Knowledge |

Experimental Protocols

Fermentation of the Producing Microorganism

This protocol describes the cultivation of the microbial strain to produce this compound.

Materials:

-

A pure culture of the producing Actinomadura or Streptomyces strain

-

ISP2 broth components (per liter): 4 g yeast extract, 10 g malt (B15192052) extract, 4 g dextrose, pH adjusted to 7.0-7.2

-

Shake flasks (e.g., 500 mL)

-

Incubator shaker

Procedure:

-

Prepare the ISP2 broth according to the specified composition and sterilize by autoclaving.

-

Inoculate the sterile broth with a fresh culture of the producing microorganism.

-

Incubate the culture in a shaker incubator at 28-30 °C with agitation (150-200 rpm) for 7-14 days.

-

Monitor the production of the target compound periodically by analytical techniques such as HPLC-MS if standards are available.

Extraction of Crude Metabolites

This protocol details the extraction of secondary metabolites, including this compound, from the fermentation broth.

Materials:

-

Fermentation broth from Step 1

-

Ethyl acetate (B1210297) or other suitable organic solvent (e.g., dichloromethane)

-

Centrifuge and centrifuge bottles

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.

-

Combine the supernatant and the mycelial cake for extraction.

-

Extract the combined broth and mycelium with an equal volume of ethyl acetate three times.

-

Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification of this compound

This protocol outlines the purification of the target compound from the crude extract using column chromatography.

Materials:

-

Crude extract from Step 2

-

Silica gel for column chromatography

-

Reversed-phase C18 silica gel for HPLC

-

Solvents for chromatography (e.g., chloroform, methanol, acetonitrile, water)

-

Chromatography columns

-

Fraction collector

-

HPLC system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

-

Silica Gel Chromatography (Initial Fractionation):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform/methanol mixture).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., chloroform).

-

Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% chloroform to a mixture of chloroform and methanol.

-

Collect fractions and monitor the composition of each fraction by thin-layer chromatography (TLC) or analytical HPLC.

-

Pool the fractions containing the compound of interest based on the analytical results.

-

-

Reversed-Phase HPLC (Fine Purification):

-

Dissolve the enriched fraction from the silica gel chromatography in a suitable solvent.

-

Inject the sample into a preparative or semi-preparative reversed-phase C18 HPLC column.

-

Elute with a gradient of acetonitrile in water.

-

Monitor the elution profile with a UV-Vis detector at a suitable wavelength or a mass spectrometer.

-

Collect the peak corresponding to this compound.

-

Verify the purity of the isolated compound by analytical HPLC-MS and NMR spectroscopy.

-

Visualizations

References

- 1. Secondary metabolites from the Actinomadura sp. and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxanthromicin, a novel antibiotic from Actinomadura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The secondary metabolites of rare actinomycetes: chemistry and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and biology of specialized metabolites produced by Actinomadura - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for hemi-Oxanthromicin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemi-Oxanthromicin A is a novel polyketide natural product isolated from Streptomyces sp. This document provides detailed application notes on its chemical properties and biological activity as a modulator of K-Ras localization, a critical target in oncology research. While a total synthesis for this compound has not been reported, this guide furnishes a comprehensive protocol for its isolation and characterization from microbial sources. The included data and diagrams are intended to support further research and development of this promising compound.

Compound Information

| Property | Details |

| Compound Name | This compound |

| Formal Name | 9,10-dihydro-3,8,10-trihydroxy-1,7,10-trimethyl-9-oxo-2-anthracenecarboxylic acid[1] |

| CAS Number | 91161-78-3[1] |

| Molecular Formula | C₁₈H₁₆O₆[1] |

| Molecular Weight | 328.3 g/mol [1] |

| Compound Class | Polyketide[1] |

| Natural Source | Streptomyces sp. |

| Biological Activity | Modulator of K-Ras localization |

Biological Activity and Mechanism of Action

This compound has been identified as a potent modulator of the subcellular localization of the K-Ras oncoprotein. The function of Ras proteins is contingent on their correct localization to the plasma membrane, where they engage with downstream effector proteins to activate signaling pathways that drive cell proliferation and survival. Mutations in the KRAS gene are among the most common drivers of human cancers.

This compound has been shown to induce the mislocalization of oncogenic mutant K-Ras from the plasma membrane into the cytoplasm. This action effectively disrupts K-Ras signaling, presenting a promising therapeutic strategy for K-Ras-driven cancers.

Quantitative Data

While specific IC₅₀ values for this compound are not detailed in the provided abstracts, the following table presents data for structurally related synthetic analogs, highlighting the potential of this chemical scaffold for potent K-Ras modulation.

| Compound | Biological Activity | IC₅₀ (µM) |

| Synthetic oxanthroquinone ethyl ester | Mislocalization of oncogenic mutant K-Ras (mGFP-K-RasG12V) | 4.6 |

| 3-O-methyl-oxanthroquinone ethyl ester | Mislocalization of oncogenic mutant K-Ras (mGFP-K-RasG12V) | 1.2 |

Experimental Protocols

Protocol 1: Isolation of this compound from Streptomyces sp.

This protocol outlines the general procedure for the isolation of this compound from a fermentation culture of a producing Streptomyces strain.

Materials and Equipment:

-

Streptomyces sp. producing strain

-

Solid-phase fermentation medium (e.g., cracked wheat, rice)

-

Organic solvents (e.g., ethyl acetate (B1210297), methanol, hexane (B92381), acetonitrile)

-

Silica (B1680970) gel for chromatography

-

HPLC system with a C18 column

-

Rotary evaporator

-

NMR spectrometer

-

High-resolution mass spectrometer

Procedure:

-

Fermentation:

-

Inoculate a suitable solid-phase medium with the Streptomyces sp. strain.

-

Incubate the culture under optimized conditions (e.g., 28°C for 14-21 days) to allow for the production of secondary metabolites.

-

-

Extraction:

-

Macerate the solid culture and extract exhaustively with ethyl acetate (3 x volume).

-

Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Preliminary Purification:

-

Subject the crude extract to vacuum liquid chromatography (VLC) on a silica gel column.

-

Elute with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by an ethyl acetate-methanol gradient.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the target compound.

-

-

HPLC Purification:

-

Pool the fractions containing this compound and concentrate.

-

Perform final purification using a semi-preparative HPLC system equipped with a C18 column.

-

Elute with a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) to isolate the pure compound.

-

-

Structure Confirmation:

-

Confirm the identity and purity of the isolated this compound using high-resolution mass spectrometry and 1D/2D NMR spectroscopy.

-

Compare the obtained data with the literature values.

-

Visualizations

Caption: A generalized workflow for the isolation and characterization of this compound.

Caption: The proposed mechanism of action for this compound in modulating K-Ras signaling.

References

Application Notes and Protocols: hemi-Oxanthromicin A

A comprehensive review of the available scientific literature reveals no specific information regarding "hemi-Oxanthromicin A." Extensive searches for its mechanism of action, biological activity, and target identification have not yielded any relevant results. The provided search results discuss the general mechanisms of action for various antibiotics, with a notable focus on Azithromycin, but do not contain any data or mention of this compound.

Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental protocols, and signaling pathway diagrams for this compound at this time. The absence of primary research or review articles on this specific compound in the public domain prevents the creation of the detailed scientific content as requested.

For researchers, scientists, and drug development professionals interested in novel antibiotics, it is recommended to consult recent publications in medicinal chemistry and microbiology journals, patent databases, or specialized chemical compound databases for the most current information on newly discovered molecules. Should "this compound" be a newly synthesized or discovered compound, data regarding its biological activity may become available in the future as research progresses.

Application Notes and Protocols for Azithromycin as an Antimicrobial Agent

Disclaimer: No specific information could be found for "hemi-Oxanthromicin A." The following application notes and protocols are based on Azithromycin (B1666446) , a well-characterized macrolide antibiotic with a broad spectrum of activity. It is possible that "this compound" is a related compound, a synonym, or a novel agent not yet described in publicly available literature. The information presented here for Azithromycin should be considered as a relevant proxy.

Introduction

Azithromycin is a macrolide antibiotic belonging to the azalide class.[1][2] It is structurally related to erythromycin (B1671065) and functions by inhibiting bacterial protein synthesis.[2][3] Azithromycin is known for its broad antimicrobial spectrum, favorable pharmacokinetic properties, and immunomodulatory effects.[4] It demonstrates activity against a variety of Gram-positive and Gram-negative bacteria, including intracellular pathogens.

Antimicrobial Spectrum and Activity

Azithromycin is effective against a wide range of bacteria. It is generally more potent against Gram-negative organisms compared to erythromycin, while maintaining good activity against Gram-positive bacteria.

Table 1: In Vitro Activity of Azithromycin Against Various Bacterial Pathogens

| Bacterial Species | MIC range (µg/mL) | Notes |

| Staphylococcus aureus (Methicillin-susceptible) | ≤ 1 | Cross-resistance with erythromycin-resistant strains is observed. |

| Streptococcus pneumoniae | ≤ 0.5 | Effective against many strains. |

| Haemophilus influenzae | ≤ 0.5 | Significantly more potent than erythromycin. |

| Moraxella catarrhalis | ≤ 0.5 | Good activity reported. |

| Neisseria gonorrhoeae | ≤ 0.25 | Up to four times more potent than erythromycin. |

| Chlamydia trachomatis | Similar to erythromycin | Effective against intracellular pathogens. |

| Legionella pneumophila | Similar to erythromycin | Good activity reported. |

| Pseudomonas aeruginosa | Variable (MICs can be high in standard lab media) | Activity is enhanced in physiologically relevant media and in combination with other agents. Encapsulation in liposomes can also lower MIC values. |

| Enterobacteriaceae (e.g., E. coli, Salmonella, Shigella) | ≤ 4 | More potent than erythromycin. |

| Enterococcus faecalis (Azithromycin-resistant) | >1000 (free drug) | Encapsulation into PLGA nanoparticles can reduce the MIC to 256 µg/mL by overcoming efflux pump resistance. |

| Staphylococcus aureus (MRSA, Azithromycin-resistant) | 256 (free drug) | Encapsulation into PLGA nanoparticles can reduce the MIC to 64 µg/mL. |

Mechanism of Action

Azithromycin's primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, interfering with the translocation of peptides. This action is primarily bacteriostatic, but at high concentrations, it can be bactericidal against certain bacteria like Streptococcus species and H. influenzae.

In addition to its direct antimicrobial effects, azithromycin has been shown to possess immunomodulatory properties, which can contribute to its therapeutic efficacy in chronic inflammatory diseases. It can also interfere with bacterial quorum sensing and biofilm formation.

Signaling Pathway of Antimicrobial Action

Caption: Azithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the microbroth dilution method.

Materials:

-

Azithromycin stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

Positive control (bacterial inoculum without antibiotic)

-

Negative control (broth only)

-

Incubator (35-37°C)

-

Microplate reader (optional)

Procedure:

-

Prepare serial two-fold dilutions of Azithromycin in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be appropriate for the test organism.

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL and a final volume of 100 µL.

-

Include a positive control well (100 µL of inoculum in broth) and a negative control well (100 µL of broth only).

-

Incubate the plate at 35-37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of Azithromycin that completely inhibits visible bacterial growth. This can also be determined using a microplate reader by measuring absorbance at 600 nm.

Protocol 2: Assessment of Anti-Biofilm Activity

This protocol utilizes a Calgary biofilm device or a similar method.

Materials:

-

Calgary biofilm device (or 96-well plate with pegs)

-

Bacterial culture grown to logarithmic phase

-

Appropriate growth medium (e.g., Tryptic Soy Broth)

-

Azithromycin solutions at various concentrations

-

Sterile saline

-

Sonicator

-

Plate reader

Procedure:

-

Inoculate the wells of the Calgary biofilm device with the bacterial culture and incubate for 24-48 hours to allow for biofilm formation on the pegs.

-

After incubation, gently wash the pegs with sterile saline to remove planktonic bacteria.

-

Transfer the pegs to a new 96-well plate containing different concentrations of Azithromycin.

-

Incubate for a further 24 hours.

-

After treatment, wash the pegs again with sterile saline.

-

Place the pegs in a new plate with recovery broth and sonicate to dislodge the biofilm bacteria.

-

Quantify the viable bacteria in the recovery broth by serial dilution and plating or by measuring absorbance.

Experimental Workflow Diagram

Caption: A general workflow for the evaluation of an antimicrobial agent like Azithromycin.

Conclusion

Azithromycin is a potent antimicrobial agent with a well-defined mechanism of action and a broad spectrum of activity. The provided protocols and data serve as a foundation for researchers and drug development professionals interested in utilizing Azithromycin or similar compounds. When investigating novel or poorly characterized agents like "this compound," these established methodologies for a related compound can provide a valuable starting point for further research.

References

- 1. Spectrum of activity of azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azithromycin--spectrum of activity, pharmacokinetics, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azithromycin—Spectrum of Activity, Pharmacokinetics, and Clinical Applications | Semantic Scholar [semanticscholar.org]

- 4. Azithromycin. A review of its antimicrobial activity, pharmacokinetic properties and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Hemi-Oxanthromicin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemi-Oxanthromicin A is a novel synthetic compound with potential therapeutic applications. Early-stage drug development necessitates a thorough evaluation of a compound's cytotoxic profile to determine its safety and therapeutic window. This document provides detailed protocols for a panel of robust cell-based assays to quantitatively assess the cytotoxicity of this compound. The assays included are the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis induction. Adherence to these protocols will ensure reproducible and reliable data for informed decision-making in the drug development pipeline.

General Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.

Application Note & Protocol: Quantification of hemi-Oxanthromicin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

hemi-Oxanthromicin A is a polyketide natural product with potential therapeutic applications. Accurate quantification of this compound is crucial for various stages of drug development, including fermentation process optimization, pharmacokinetic studies, and quality control. This document provides a detailed application note and a comprehensive protocol for the quantification of this compound from bacterial cultures using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD).

Analytical Method Overview

This method utilizes reverse-phase HPLC for the separation of this compound from other components in a sample matrix. Quantification is achieved by comparing the peak area of the analyte to a standard curve generated from a certified reference standard. The protocol includes steps for sample preparation, chromatographic conditions, and data analysis.

Key Features of the Method:

-

High Specificity: Chromatographic separation resolves this compound from potential interfering compounds.

-

Good Sensitivity: The method is suitable for quantifying this compound at relevant concentrations.

-

Robustness: The protocol is designed to be reproducible and reliable.

Experimental Protocols

Materials and Reagents

-

This compound certified reference standard (CAS: 91161-78-3)[1]

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade, filtered)

-

Formic acid (LC-MS grade)

-

Ethyl acetate (B1210297) (ACS grade)

-

Sodium sulfate (B86663) (anhydrous)

-

Bacterial culture producing this compound

-

Sterile centrifuge tubes (50 mL)

-

Syringe filters (0.22 µm, PTFE)

-

HPLC vials with inserts

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator

-

Ultrasonic bath

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol in a clean, amber glass vial. Mix until fully dissolved. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation from Bacterial Culture

-

Culture Broth Extraction:

-

Transfer 10 mL of the bacterial culture broth into a 50 mL centrifuge tube.

-

Add 20 mL of ethyl acetate to the tube.

-

Vortex vigorously for 5 minutes to ensure thorough extraction of the compound into the organic solvent.

-

Centrifuge at 4000 rpm for 15 minutes to separate the organic and aqueous layers.

-

-

Solvent Evaporation:

-

Carefully collect the upper ethyl acetate layer into a clean round-bottom flask.

-

Dry the ethyl acetate extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in 1.0 mL of the mobile phase.

-

Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

-

-

Filtration:

-

Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial. The sample is now ready for analysis.

-

HPLC-DAD Conditions

-

Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: Monitor at the absorbance maximum of this compound (to be determined by DAD analysis of the standard, typically in the UV range for polyketides).

Data Analysis and Quantification

-

Calibration Curve: Inject the working standard solutions and record the peak area for this compound at each concentration. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

Sample Quantification: Inject the prepared sample and identify the this compound peak based on its retention time compared to the standard. Record the peak area.

-

Calculation: Calculate the concentration of this compound in the original sample using the following formula:

Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / slope of calibration curve

Remember to account for the dilution factor from the sample preparation steps to determine the final concentration in the original culture broth.

Data Presentation

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | Diode Array Detector (DAD) |

Table 2: Calibration Curve Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | [Insert Data] |

| 5 | [Insert Data] |

| 10 | [Insert Data] |

| 25 | [Insert Data] |

| 50 | [Insert Data] |

| 100 | [Insert Data] |

| Linear Regression | **y = [m]x + [c] |

| Correlation Coefficient (R²) | [R² value] |

Table 3: Quantification of this compound in a Bacterial Culture Sample

| Sample ID | Peak Area (Arbitrary Units) | Calculated Concentration in Extract (µg/mL) | Concentration in Original Culture (µg/mL) |

| Sample 1 | [Insert Data] | [Insert Data] | [Insert Data] |

| Sample 2 | [Insert Data] | [Insert Data] | [Insert Data] |

| Sample 3 | [Insert Data] | [Insert Data] | [Insert Data] |

Visualization of Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

Logical Relationship for Method Development

Caption: Logical workflow for analytical method development.

Preliminary Stability and Solubility Considerations

Specific stability and solubility data for this compound are not widely available. Therefore, it is crucial to perform preliminary experiments to determine the optimal solvent for stock solutions and to assess the stability of the compound under various conditions (e.g., temperature, light exposure, pH). Based on the properties of other polyketides, initial solvents to test for solubility include methanol, ethanol, DMSO, and acetonitrile. For stability, it is recommended to analyze freshly prepared solutions and compare them to solutions stored under different conditions over time.

Conclusion

This application note provides a robust and detailed protocol for the quantification of this compound from bacterial cultures. The provided HPLC-DAD method, when properly validated, will enable researchers, scientists, and drug development professionals to accurately and reliably measure the concentration of this promising polyketide. The experimental workflow and method development diagrams offer a clear visual guide for implementing and optimizing this analytical procedure.

References

Application Notes and Protocols for Target Identification Studies Using Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction to Target Identification for Natural Products

Natural products are a rich source of structurally diverse and biologically active molecules, playing a crucial role in drug discovery. Identifying the cellular targets of these bioactive compounds is fundamental to understanding their mechanism of action, paving the way for further drug development and optimization. Various strategies are employed for target identification, with affinity-based proteomics being a powerful and widely used approach. This technique utilizes a modified version of the natural product to "fish" for its binding partners within a complex biological sample, such as a cell lysate. Subsequent identification of these interacting proteins, typically by mass spectrometry, can reveal the direct molecular targets of the compound.

A Note on hemi-Oxanthromicin A

Initial interest in this compound as a candidate for target identification studies is understandable given its natural product origin. However, current data suggests that this compound may not be an ideal candidate for such investigations. According to available information, this compound, the monomer of (±)-oxanthromicin, has been found to be largely inactive in a range of bioassays. Specifically, it has shown no significant activity in antibacterial, antiviral, antimycobacterial, and phytopathogenic assays, with a Minimum Inhibitory Concentration (MIC) greater than 50 µg/mL.[1] Furthermore, it exhibits minimal cytotoxicity and, unlike its related metabolites, does not affect the mislocalization of the oncogenic mutant K-Ras.[1]

Given this lack of significant biological activity in the tested assays, conducting extensive target identification studies on this compound would likely be uninformative. The fundamental premise of such studies is to elucidate the mechanism of a bioactive compound. Without a discernible biological effect, it is challenging to validate any identified protein interactions as being functionally relevant.

Therefore, the following application notes and protocols are presented as a general guide for target identification of a hypothetical bioactive natural product, hereafter referred to as "Bioactive NP."

General Workflow for Target Identification of a Bioactive Natural Product

A typical workflow for affinity-based target identification involves several key stages, from the synthesis of a chemical probe to the bioinformatic analysis of potential protein targets.

Caption: General workflow for affinity-based target identification of a bioactive natural product.

Experimental Protocols

Protocol 1: Synthesis of a "Bioactive NP" Affinity Probe

Objective: To chemically modify the "Bioactive NP" with a linker arm and a reactive handle for immobilization, while retaining its biological activity.

Materials:

-

"Bioactive NP"

-

Linker molecule (e.g., a polyethylene (B3416737) glycol (PEG) linker with a terminal amine or carboxyl group)

-

Affinity tag (e.g., biotin) or reactive group for immobilization (e.g., N-hydroxysuccinimide (NHS) ester)

-

Appropriate solvents and reagents for chemical synthesis

-

Thin Layer Chromatography (TLC) plates and High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

-

Mass spectrometer and Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation

Methodology:

-

Selection of Linker Attachment Site: Analyze the structure-activity relationship (SAR) of "Bioactive NP" to identify a position where chemical modification is least likely to disrupt its biological activity. This is a critical step and may require prior knowledge of the pharmacophore.

-

Chemical Synthesis:

-

Synthesize a derivative of "Bioactive NP" with a functional group suitable for linker attachment.

-

Couple the linker molecule to the derivatized "Bioactive NP".

-

Attach the affinity tag (e.g., biotin) or reactive group to the other end of the linker.

-

-

Purification: Purify the synthesized affinity probe using HPLC to ensure high purity.

-

Structural Confirmation: Confirm the chemical structure of the affinity probe using mass spectrometry and NMR.

-

Bioactivity Confirmation: Perform the relevant biological assay to confirm that the synthesized probe retains the biological activity of the parent "Bioactive NP". A significant loss of activity may indicate that the linker attachment site is critical for its function, and an alternative site should be considered.

Protocol 2: Affinity Purification of Target Proteins

Objective: To isolate proteins from a cell lysate that specifically bind to the "Bioactive NP" affinity probe.

Materials:

-

Affinity matrix (e.g., streptavidin-agarose beads if using a biotinylated probe, or NHS-activated sepharose beads)

-

Cell culture of a relevant cell line

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with a low concentration of non-ionic detergent like Tween-20)

-

Elution buffer (e.g., high concentration of free biotin (B1667282) for biotinylated probes, low pH buffer like glycine-HCl, or a denaturing buffer like SDS-PAGE loading buffer)

-

Control probe (e.g., a structurally similar but inactive analog, or the affinity tag alone)

Methodology:

-

Cell Lysate Preparation:

-

Harvest cultured cells and wash with cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

-

-

Immobilization of the Affinity Probe:

-

Incubate the affinity probe with the affinity matrix to allow for covalent coupling or high-affinity binding.

-

Wash the matrix to remove any unbound probe.

-

-

Affinity Chromatography:

-

Incubate the cell lysate with the immobilized affinity probe. A parallel incubation with a control probe should be performed to identify non-specific binders.

-

Wash the matrix extensively with wash buffer to remove proteins that do not specifically bind to the probe.

-

Elute the bound proteins using an appropriate elution buffer.

-

-

Sample Preparation for Analysis:

-

Concentrate the eluted protein samples.

-

Visualize the eluted proteins by running a small aliquot on an SDS-PAGE gel followed by silver or Coomassie staining. This can provide a preliminary indication of the success of the pull-down.

-

Caption: Workflow of affinity chromatography for target protein isolation.

Protocol 3: Mass Spectrometry-Based Proteomic Analysis

Objective: To identify the proteins isolated by affinity purification.

Materials:

-

Eluted protein samples from Protocol 2

-

SDS-PAGE gel and staining reagents

-

In-gel digestion kit (containing trypsin)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Protein database (e.g., Swiss-Prot)

-

Bioinformatics software for data analysis

Methodology:

-

In-gel Digestion:

-

Run the eluted protein samples on an SDS-PAGE gel.

-

Excise the protein bands of interest (or the entire lane if a complex mixture is expected).

-

Destain the gel pieces.

-

Reduce and alkylate the cysteine residues.

-

Digest the proteins into smaller peptides using trypsin.

-

Extract the peptides from the gel.

-

-

LC-MS/MS Analysis:

-

Inject the extracted peptides into the LC-MS/MS system.

-

The peptides are separated by liquid chromatography based on their hydrophobicity.

-

As the peptides elute from the column, they are ionized and analyzed by the mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments them to obtain sequence information (MS2 or tandem MS scan).

-

-

Data Analysis:

-

The resulting MS/MS spectra are searched against a protein database using a search engine (e.g., Mascot, Sequest).

-

The software matches the experimental spectra to theoretical spectra of peptides from the database to identify the proteins present in the sample.

-

Compare the list of proteins identified from the "Bioactive NP" pull-down with the control pull-down to identify specific binders.

-

Data Presentation

The quantitative data from the proteomic analysis should be summarized in a clear and structured table for easy comparison.

| Protein ID | Gene Name | MW (kDa) | Peptide Count (Bioactive NP) | Peptide Count (Control) | Fold Enrichment |

| P12345 | GENE1 | 75.2 | 25 | 1 | 25.0 |

| Q67890 | GENE2 | 42.1 | 18 | 0 | - |

| ... | ... | ... | ... | ... | ... |

Table 1: Example of a summary table for proteins identified by affinity purification followed by mass spectrometry. Fold enrichment can be calculated based on spectral counts or other quantitative proteomics methods.

Target Validation

Following the identification of potential targets, it is crucial to validate these interactions using orthogonal methods. This may include:

-

Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can be used to confirm the direct binding of the "Bioactive NP" to the purified target protein and to determine binding affinities (e.g., Kd).

-

Cell-based Assays: Knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR/Cas9) of the identified target gene should abolish or reduce the biological effect of the "Bioactive NP".

-

Enzymatic Assays: If the identified target is an enzyme, the "Bioactive NP" can be tested for its ability to inhibit or activate the enzyme's activity in vitro.

Conclusion